molecular formula C19H20NO3P B12590414 Dimethyl [anilino(naphthalen-2-yl)methyl]phosphonate CAS No. 650633-85-5

Dimethyl [anilino(naphthalen-2-yl)methyl]phosphonate

Cat. No.: B12590414
CAS No.: 650633-85-5
M. Wt: 341.3 g/mol
InChI Key: IBJNMFUKNZKLQY-UHFFFAOYSA-N
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Description

Dimethyl [anilino(naphthalen-2-yl)methyl]phosphonate is an organophosphorus compound with the molecular formula C₁₉H₂₀NO₃P This compound is characterized by the presence of a phosphonate group attached to a naphthalene ring and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl [anilino(naphthalen-2-yl)methyl]phosphonate typically involves the reaction of aniline derivatives with naphthalene-based phosphonates. One common method includes the use of Grignard reagents, where the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines is a convenient synthetic route . The reaction conditions often involve the use of solvents like toluene and catalysts such as tetrabutylammonium iodide.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl [anilino(naphthalen-2-yl)methyl]phosphonate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the phosphonate group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine derivatives.

Scientific Research Applications

Dimethyl [anilino(naphthalen-2-yl)methyl]phosphonate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Medicine: It is investigated for its potential use in drug development, particularly as enzyme inhibitors.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl [anilino(naphthalen-2-yl)methyl]phosphonate involves its interaction with molecular targets such as enzymes and proteins. The phosphonate group can mimic the transition states of amines and esters in biological processes, making it an effective enzyme inhibitor . The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to dimethyl [anilino(naphthalen-2-yl)methyl]phosphonate include:

Uniqueness

This compound is unique due to its specific structural features, such as the combination of aniline and naphthalene moieties with a phosphonate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

650633-85-5

Molecular Formula

C19H20NO3P

Molecular Weight

341.3 g/mol

IUPAC Name

N-[dimethoxyphosphoryl(naphthalen-2-yl)methyl]aniline

InChI

InChI=1S/C19H20NO3P/c1-22-24(21,23-2)19(20-18-10-4-3-5-11-18)17-13-12-15-8-6-7-9-16(15)14-17/h3-14,19-20H,1-2H3

InChI Key

IBJNMFUKNZKLQY-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C(C1=CC2=CC=CC=C2C=C1)NC3=CC=CC=C3)OC

Origin of Product

United States

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